PAMAM dendrimer, ethylenediamine core, generation 0.0 solution
Description
Polyamidoamine (PAMAM) dendrimers are hyperbranched, monodisperse macromolecules with a well-defined core-shell architecture. The ethylenediamine (EDA)-cored PAMAM dendrimer, generation 0.0 (G0.0), represents the foundational structure for higher-generation dendrimers. Its synthesis begins with an ethylenediamine core (four-core multiplicity), followed by iterative Michael addition of methyl acrylate and subsequent amidation with excess ethylenediamine .
At G0.0, the dendrimer possesses four primary amine groups at its surface, a molecular weight of approximately 516 Da (calculated from stoichiometric growth), and a planar structure due to its low generation . The terminal amine groups enable functionalization for applications in drug delivery, environmental remediation, and nanotechnology . Unlike higher generations (e.g., G4.0 with 64 surface amines), G0.0 lacks an internal cavity, making it more flexible and soluble in polar solvents like water and methanol .
Properties
IUPAC Name |
N-(2-aminoethyl)-3-[[3-(2-aminoethylamino)-3-oxopropyl]-[2-[bis[3-(2-aminoethylamino)-3-oxopropyl]amino]ethyl]amino]propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H48N10O4/c23-5-9-27-19(33)1-13-31(14-2-20(34)28-10-6-24)17-18-32(15-3-21(35)29-11-7-25)16-4-22(36)30-12-8-26/h1-18,23-26H2,(H,27,33)(H,28,34)(H,29,35)(H,30,36) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SENLDUJVTGGYIH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN(CCC(=O)NCCN)CCN(CCC(=O)NCCN)CCC(=O)NCCN)C(=O)NCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H48N10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70399812 | |
| Record name | PAMAM dendrimer, ethylenediamine core, generation 0.0 solution | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70399812 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
516.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
155773-72-1 | |
| Record name | PAMAM dendrimer, ethylenediamine core, generation 0.0 solution | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70399812 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PAMAM dendrimer, ethylenediamine core, generation 0.0 solution | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Mechanism of Action
Target of Action
Poly(amidoamine) (PAMAM) dendrimers are a novel class of spherical, well-designed branching polymers with interior cavities and abundant terminal groups on the surface. They are widely studied as drug vectors due to their particular structure and excellent properties. The primary targets of PAMAM dendrimers are typically drug molecules, which can be loaded in the internal cavity of dendrimers or adsorbed on the surface. The interaction force and spatial configuration between PAMAM and several typical chemotherapy drugs have been studied.
Mode of Action
The mode of action of PAMAM dendrimers involves the formation of stable complexes with drugs, plasmid DNA, oligonucleotides, and antibodies. The outward growth of PAMAM dendrimers is accomplished by alternating between two reactions: Michael addition of the amino-terminated surface onto methyl acrylate, resulting in an ester-terminated outer layer, and coupling with ethylene diamine to achieve a new amino-terminated surface.
Biochemical Pathways
PAMAM dendrimers affect various biochemical pathways. They are characterized by pH-dependent conformations, becoming more open and extended upon lowering the pH due to electrostatic repulsion between internal tertiary amines and surface primary amino groups. This unique property allows them to interact with different biochemical pathways in a pH-dependent manner.
Pharmacokinetics
The pharmacokinetics of PAMAM dendrimers are influenced by their molecular weight, hydrodynamic size, and polymer architecture. Elimination clearance decreases more rapidly with an increase in hydrodynamic size for PAMAM-OH dendrimers as compared to HPMA copolymers. PAMAM dendrimers are eliminated renally to a lesser extent than HPMA copolymers.
Result of Action
The result of PAMAM dendrimer action is primarily the delivery of the loaded drug molecules to their target sites. The biodegradability, non-toxicity, non-immunogenicity, and multifunctionality of PAMAM dendrimer facilitate its application in drug delivery, gene transfection, tumor therapy, and diagnostics applications with precision and selectivity.
Action Environment
The action of PAMAM dendrimers is influenced by environmental factors. For instance, the pH of the environment can affect the conformation of PAMAM dendrimers, which in turn influences their interaction with drug molecules and their delivery to target sites. Furthermore, the presence of other molecules in the environment can also affect the interaction of PAMAM dendrimers with their targets.
Biochemical Analysis
Biochemical Properties
PAMAM dendrimers are known to interact with various biomolecules. They can form stable complexes with drugs, plasmid DNA, oligonucleotides, and antibodies. The amine-terminated PAMAM dendrimers are able to solubilize different families of hydrophobic drugs. The cationic charges on the dendrimer surface may disturb the cell membrane. Therefore, surface modification strategies such as PEGylation, acetylation, glycosylation, and amino acid functionalization are often employed to neutralize the peripheral amine groups and improve dendrimer biocompatibility.
Cellular Effects
The cellular effects of PAMAM dendrimers are largely dependent on their surface charge. For instance, positively charged PAMAM-NH2 dendrimers have been found to promote exocytosis in MCF-7/ADR cells, a multidrug-resistant human breast cancer cell model. This is achieved through three intracellular transportation processes and the involvement of P-glycoprotein (P-gp). On the other hand, neutral PAMAM-OH and negatively charged PAMAM-COOH dendrimers exhibit lower exocytosis rates.
Molecular Mechanism
The molecular mechanism of action of PAMAM dendrimers involves their interaction with various biomolecules. For instance, PAMAM-NH2 dendrimers can enter MCF-7/ADR cells by forming nanoscale membrane holes. This portion of PAMAM-NH2 is eliminated by P-gp. Positively charged PAMAM-NH2 dendrimers are preferentially attracted to the mitochondria and cell nuclei. Major vault protein (MVP) promotes exocytosis of PAMAM-NH2 from the nucleus but has no effect on the exocytosis of PAMAM-OH or PAMAM-COOH.
Temporal Effects in Laboratory Settings
It is known that PAMAM dendrimers can enhance the transport of certain compounds across cell monolayers. For instance, PAMAM-G0 and PAMAM-G3 dendrimers have been shown to greatly enhance the transport of naproxen conjugates across Caco-2 cell monolayers.
Dosage Effects in Animal Models
The effects of PAMAM dendrimers at different dosages in animal models have been studied. For instance, PAMAM-G3.5 and PAMAM-G4 dendrimers were evaluated in zebrafish models. PAMAM-G4 with amine terminal groups showed lethal and sublethal parameters, dose, and exposure time-dependence.
Metabolic Pathways
It is known that PAMAM dendrimers can interact with various enzymes and cofactors.
Transport and Distribution
PAMAM dendrimers can be transported and distributed within cells and tissues. Their transportation in multidrug-resistant tumor cells involves three intracellular transportation processes and the involvement of P-gp. The surface charge of PAMAM dendrimers plays a crucial role in their distribution within cells.
Subcellular Localization
The subcellular localization of PAMAM dendrimers is influenced by their surface charge. Positively charged PAMAM-NH2 dendrimers are preferentially attracted to the mitochondria and cell nuclei. Major vault protein (MVP) promotes exocytosis of PAMAM-NH2 from the nucleus.
Biological Activity
PAMAM (Polyamidoamine) dendrimers are highly branched, synthetic macromolecules characterized by a central core, internal branching units, and terminal functional groups. The ethylenediamine core serves as a focal point for the growth of these dendritic structures, which can be synthesized in various generations, each exhibiting unique physicochemical properties. Generation 0.0 (G0) PAMAM dendrimers are the simplest form, with a lower degree of branching and fewer functional groups compared to higher generations.
Drug Delivery Systems
PAMAM dendrimers have gained significant attention as drug delivery systems due to their ability to encapsulate and transport therapeutic agents. Their unique structure allows for the formation of stable complexes with various drugs, enhancing solubility and bioavailability.
- Mechanism of Action : PAMAM dendrimers interact with drugs through non-covalent interactions such as hydrogen bonding, electrostatic interactions, and hydrophobic interactions. This allows for controlled release profiles depending on environmental conditions like pH .
- Case Study : A study demonstrated that PAMAM G3 dendrimers improved the aqueous solubility and bioavailability of the drug puerarin. The maximum concentration in the systemic circulation was significantly higher when administered as a dendrimer complex compared to the free drug .
Anticancer Applications
PAMAM dendrimers are also being explored for their potential in anticancer therapies. Their ability to deliver genetic material and chemotherapeutic agents directly to tumor cells enhances treatment efficacy while minimizing systemic toxicity.
- Research Findings : In vitro studies have shown that PAMAM dendrimers can effectively deliver siRNA and other nucleic acids to cancer cells, protecting them from enzymatic degradation. Higher-generation dendrimers exhibited increased cellular uptake and reduced cytotoxicity at therapeutic concentrations .
- Case Study : A recent study highlighted the use of PAMAM dendrimers as carriers for cisplatin, demonstrating enhanced selectivity towards cancer cells compared to normal cells. The modified dendrimers showed a significant reduction in hemolytic activity against human erythrocytes, indicating a favorable safety profile .
Antimicrobial Properties
PAMAM dendrimers possess inherent antimicrobial properties, making them suitable candidates for treating infections caused by multidrug-resistant bacteria.
- Study Results : Research has shown that higher-generation PAMAM dendrimers exhibit significant antibacterial activity against both Gram-negative and Gram-positive bacteria. The mechanism involves disruption of bacterial membranes due to electrostatic interactions between the positively charged dendrimer surface and negatively charged bacterial membranes .
- Table of Antibacterial Activity :
| Dendrimer Generation | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| G5 | E. coli | 15 µg/mL |
| G7 | S. aureus | 10 µg/mL |
| G3 | Pseudomonas aeruginosa | 20 µg/mL |
Scientific Research Applications
Drug Delivery Systems
PAMAM dendrimers have gained significant attention in drug delivery due to their ability to encapsulate therapeutic agents and enhance their bioavailability. The ethylenediamine core facilitates the attachment of various functional groups that can improve solubility and targeting capabilities.
- Targeted Drug Delivery : G0 PAMAM dendrimers can be modified to include targeting ligands that bind specifically to cancer cells, enhancing the efficacy of chemotherapeutic agents while minimizing side effects. Studies have shown that these dendrimers can significantly improve the delivery of anticancer drugs like doxorubicin, leading to increased cytotoxicity against tumor cells .
- Gene Delivery : The cationic nature of PAMAM dendrimers allows them to complex with negatively charged nucleic acids (DNA/RNA), facilitating gene delivery into cells. This application is particularly promising for gene therapy and vaccination strategies .
Diagnostic Imaging
PAMAM dendrimers can be utilized as contrast agents in imaging techniques such as MRI and CT scans. Their ability to chelate metal ions enhances the contrast properties, allowing for better visualization of tissues.
- MRI Contrast Agents : Dendrimers modified with gadolinium ions have been developed to improve MRI imaging quality by increasing the relaxivity of the contrast agent .
- CT Imaging : Bismuth sulfide nanoparticles stabilized by PAMAM dendrimers have shown improved X-ray attenuation compared to traditional iodine-based contrast agents, offering a novel approach for CT imaging applications .
Antimicrobial Activity
Research indicates that PAMAM dendrimers possess intrinsic antimicrobial properties, making them suitable candidates for developing antimicrobial agents.
- Antibacterial Applications : Studies have demonstrated that G0 PAMAM dendrimers exhibit significant antibacterial activity against various pathogens, including resistant strains. Their mechanism involves disrupting bacterial membranes and inhibiting biofilm formation .
Water Treatment
PAMAM dendrimers are being explored as effective agents in water treatment processes, particularly for scale inhibition in industrial systems.
- Scale Inhibition : The ethylenediamine core G0 PAMAM dendrimer has been modified to enhance its performance as an antiscalant in water systems with high calcium concentrations. It effectively inhibits the formation of calcium carbonate and calcium sulfate scales, which are common issues in boilers and cooling systems .
- Chelating Agents : Due to their high chelation capacity, PAMAM dendrimers can also be used to remove heavy metals from wastewater, contributing to environmental remediation efforts .
Comparative Data Table
The following table summarizes key applications of PAMAM dendrimer, ethylenediamine core, generation 0.0 solution:
| Application Area | Specific Use | Mechanism/Functionality |
|---|---|---|
| Biomedical | Targeted drug delivery | Encapsulation of drugs; modification for targeting |
| Gene delivery | Complexation with nucleic acids | |
| Diagnostic imaging | Enhanced contrast through metal ion chelation | |
| Antimicrobial activity | Disruption of bacterial membranes | |
| Industrial | Water treatment | Scale inhibition; removal of heavy metals |
| Chelating agent | Binding and removal of contaminants from wastewater |
Cancer Therapy
A study demonstrated the use of G0 PAMAM dendrimers conjugated with doxorubicin for targeted cancer therapy. The results showed a significant increase in cytotoxicity against cancer cell lines compared to free doxorubicin, suggesting enhanced therapeutic efficacy due to targeted delivery mechanisms .
Water Treatment Efficacy
Research conducted on the application of modified G0 PAMAM dendrimers in industrial water systems indicated a remarkable reduction in scale formation rates when exposed to high calcium concentrations, confirming their potential as effective antiscalants .
Comparison with Similar Compounds
Table 1: Comparative Properties of PAMAM G0.0 and Analogous Dendrimers
Detailed Analysis of Analogous Compounds
EDTA-Cored Dendrimers
EDTA-core dendrimers replace the traditional EDA core with ethylenediaminetetraacetic acid (EDTA), enabling superior metal ion chelation and water solubility. For example, β-cyclodextrin-decorated EDTA-core dendrimers exhibit 80-fold higher aqueous solubility than native β-cyclodextrin, making them ideal for drug delivery and environmental applications . Unlike PAMAM G0.0, which relies on amine termini for reactivity, EDTA-core dendrimers leverage carboxylate and β-cyclodextrin groups for host-guest interactions .
Polypropylenimine (PPI) Dendrimers
PPI dendrimers, synthesized via alkylation of ammonia cores, are structurally similar to PAMAM but exhibit lower cytotoxicity due to reduced cationic charge density. While PAMAM G0.0 has four surface amines, PPI G0.0 typically features three amines (ammonia core) and demonstrates superior biocompatibility in gene delivery .
PETAA Dendrimers
Poly(EThyleneAmidoAmine) (PETAA) dendrimers mimic PAMAM properties but employ a streamlined two-step synthesis, addressing scalability challenges inherent to traditional PAMAM manufacturing. PETAA G0.0 retains high solubility and functional versatility, though its biomedical applications remain less explored compared to PAMAM .
Drug Delivery
Environmental Remediation
Preparation Methods
Core Activation via Michael Addition
The process begins with the Michael addition of methyl acrylate (MA) to the primary amines of ethylenediamine. In a stoichiometric ratio of 1:4 (EDA:MA), the reaction proceeds under inert nitrogen at 25°C for 48 hours, yielding a tetraester intermediate (G–0.5). Methanol serves as the solvent, facilitating reagent solubility while minimizing side reactions. Excess MA (~10%) ensures complete conversion of EDA’s amines to ester-terminated branches.
Key Reaction Parameters:
Amidation to Generate G0 Dendrimers
The tetraester intermediate undergoes amidation with excess ethylenediamine to form G0. This step involves cooling the reaction mixture to –30°C to mitigate exothermic heat release. A molar ratio of 1:8 (tetraester:EDA) ensures complete conversion of ester groups to terminal amines. After gradual warming to room temperature, the reaction proceeds for 5–7 days, followed by solvent removal via rotary evaporation.
Optimized Conditions:
-
Temperature: –30°C initially, then 25°C
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Solvent: Methanol
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EDA excess: 300–400%
Stepwise Preparation Protocol
Synthesis of G–0.5 Tetraester
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Dissolve EDA (6.05 g, 0.1 mol) in 50 mL methanol under argon.
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Add MA (34.4 g, 0.4 mol) dropwise over 1 hour with stirring.
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React at 25°C for 72 hours.
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Remove excess MA and solvent under vacuum (40°C, 10 mmHg).
Product Characterization:
Conversion to G0 Tetramine
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Dissolve G–0.5 tetraester (10 g, 0.019 mol) in 30 mL methanol.
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Cool to –30°C in a dry ice/acetone bath.
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Add EDA (4.56 g, 0.076 mol) dissolved in 20 mL methanol dropwise.
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Warm to 25°C, stir for 7 days.
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Remove solvents and excess EDA via azeotropic distillation with n-butanol.
| Generation | Multiester (g) | EDA (g) | n-Butanol (L) | Yield (g) |
|---|---|---|---|---|
| G0 | 10.0 | 4.56 | 0.5 | 8.9 |
Purification and Structural Validation
Chromatographic Purification
G0 dendrimers are purified via:
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Size-Exclusion Chromatography (SEC): Sephadex LH-20 column eluted with methanol to remove oligomers.
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Silica Gel Chromatography: Removes unreacted EDA and hydrolyzed esters.
Purity Assessment:
Structural Defects and Mitigation
Common defects in G0 synthesis include:
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Incomplete Amidation: Addressed by using 4-fold EDA excess.
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Dimerization: Suppressed via low-temperature amidation (–30°C).
CZE electropherograms reveal <5% residual G–0.5 in purified G0, as quantified by peak area integration.
Scalability and Reproducibility Considerations
Solvent Optimization
Methanol remains the solvent of choice due to its compatibility with both Michael addition and amidation steps. Alternatives like ethanol reduce reaction rates by 30%.
Q & A
Basic Research Questions
Q. What are the optimal synthesis protocols for PAMAM dendrimers with an ethylenediamine core (generation 0.0), and how do reaction parameters influence molecular uniformity?
- Methodological Answer : The divergent synthesis method is most commonly used for ethylenediamine-cored PAMAM dendrimers. Key steps include:
- Michael Addition : React ethylenediamine (EDA) with methyl acrylate in methanol under nitrogen at 25°C for 24 hours to form the 0.5-generation intermediate .
- Amidation : Treat the intermediate with excess EDA to complete generation 0.0. Stoichiometric precision (e.g., 1:8 EDA-to-methyl acrylate ratio for 0.5-generation) is critical to minimize structural defects .
- Purification : Remove solvents and unreacted monomers via reduced-pressure distillation to ensure uniformity .
- Critical Parameters : Temperature (25°C optimal), reaction time (24–48 hours), and reagent ratios directly impact branching fidelity and monodispersity .
Q. How does the ethylenediamine core influence the structural and functional properties of generation 0.0 PAMAM dendrimers compared to other core types (e.g., ammonia or EDTA)?
- Core-Specific Effects :
- Branching Multiplicity : Ethylenediamine’s four-core multiplicity enables symmetrical growth of four branches, enhancing stability and uniformity compared to ammonia’s three-core .
- Solvent Accessibility : EDA cores create open architectures with terminal amines distributed throughout the interior, enabling uniform ligand binding .
- Biomedical Relevance : EDA cores support higher drug-loading capacity than EDTA-modified cores due to fewer steric hindrances .
Q. What characterization techniques are most effective for verifying the purity and structural integrity of generation 0.0 PAMAM dendrimers?
- Analytical Workflow :
- Capillary Zone Electrophoresis (CZE) : Detects defects in amine termination and quantifies polydispersity .
- Small-Angle X-ray/Neutron Scattering (SAXS/SANS) : Validates radius of gyration (Rg) and internal density distribution .
- NMR Spectroscopy : ¹H MAS NMR resolves spatial distribution of dendrimer-lipid interactions in biomembrane studies .
Advanced Research Questions
Q. How can molecular dynamics (MD) simulations predict solvent accessibility and internal strain in ethylenediamine-cored PAMAM dendrimers across generations?
- Simulation Strategies :
- Toolkits : Use dendrimer builder toolkits (DBT) to generate atomistic models and calculate Rg, asphericity, and monomer density .
- Key Findings : For generation 0.0, MD reveals terminal amines penetrate the interior, creating uniform solvent channels. Strain energy increases exponentially with generation, limiting growth beyond G11 .
- Validation : MD-derived Rg values align with SAXS/SANS data (e.g., Rg ~ N¹/³ scaling confirms uniform space-filling) .
Q. What experimental strategies resolve contradictions in reported cytotoxicity data for low-generation PAMAM dendrimers in biomedical applications?
- Mitigation Approaches :
- Surface Modification : Acetylation of terminal amines reduces cationic toxicity while retaining drug-loading capacity .
- Cell-Specific Protocols : Use standardized cytotoxicity assays (e.g., Annexin V apoptosis detection) with controlled dendrimer concentrations (e.g., <10 µM for keratinocytes) .
- Purity Control : Employ CZE or MALDI-TOF to exclude defective dendrimers, which disproportionately contribute to toxicity .
Q. What methodologies enable precise modification of the ethylenediamine core to alter dendrimer-ligand binding kinetics without compromising structural stability?
- Core Engineering Techniques :
- EDTA Substitution : Replacing EDA with EDTA introduces chelation sites for metal ions, altering binding kinetics for catalytic applications .
- Hybrid Cores : Combine EDA with hyperbranched monomers (e.g., PEG) to enhance biocompatibility while retaining amine reactivity .
- Click Chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) grafts ligands to the core with minimal structural perturbation .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
